(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant (what other products can it form?), or where it is a product (what reactants can form it?) .Physical and Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on compounds with similar structures to the one has demonstrated their potential in antimicrobial applications. For example, a study on the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives showed that some of these compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains. This suggests that derivatives of the target compound might also possess antimicrobial properties worth exploring (Mallesha & Mohana, 2014).
Molecular Interaction
Another aspect of scientific research on similar compounds is their interaction with biological receptors. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide showed potent and selective interaction with the CB1 cannabinoid receptor. This detailed study used conformational analysis and developed unified pharmacophore models, suggesting the compound's specific binding interaction with the receptor. Such research provides a foundation for understanding how the target compound might interact at a molecular level with biological systems (Shim et al., 2002).
Structural and Theoretical Studies
The structural and theoretical analysis of compounds with a similar backbone provides insights into their properties and potential applications. A study on [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime highlighted the synthesis process, crystal structure, and density functional theory calculations. Such research indicates the importance of structural studies in predicting the behavior and potential applications of new chemical entities, including those related to the compound (Karthik et al., 2021).
Mechanism of Action
Safety and Hazards
Safety and hazard analysis would involve understanding the compound’s toxicity, flammability, and other potential hazards. This could involve both experimental data (such as LD50 values from animal testing) and theoretical predictions (such as those based on the compound’s structure and known toxicity of similar compounds) .
Future Directions
Future directions could involve potential new uses for the compound, new methods for its synthesis, or new reactions it could be used in. This often involves a combination of experimental work (to test the new uses or methods) and theoretical work (to predict what new uses or methods might be possible) .
Properties
IUPAC Name |
[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(3,5-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S2/c1-22-15-9-14(10-16(11-15)23-2)17(21)20-6-3-13(4-7-20)12-25-18-19-5-8-24-18/h9-11,13H,3-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADMISUUDPGQJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)CSC3=NCCS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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